

cercosporamide toxicity comparison Galleria mellonella model

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Compound Focus: Cercosporamide

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Cercosporamide's Documented Biological Activities

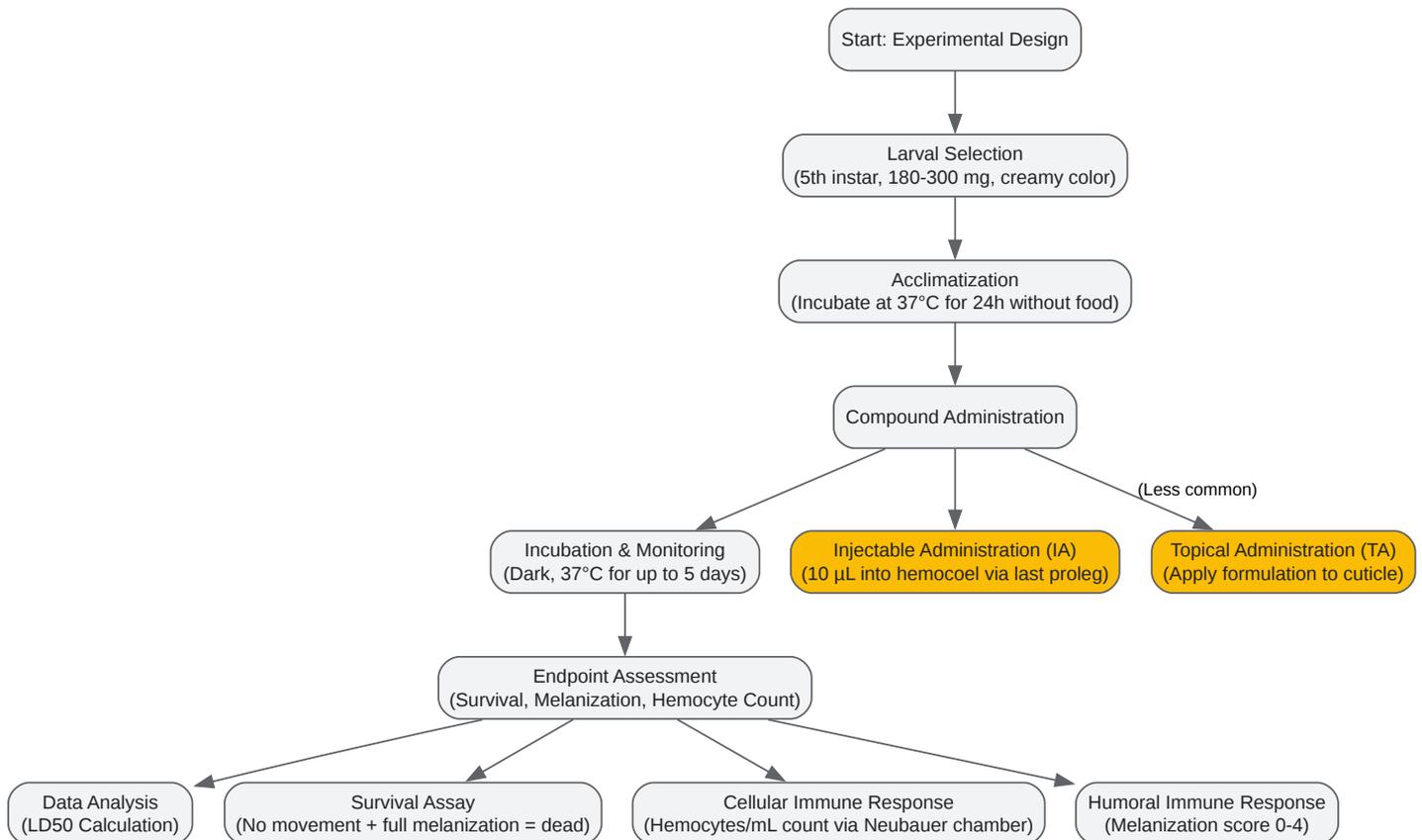
Cercosporamide is a natural product with multiple kinase inhibitor activities. The table below summarizes its known molecular targets and biological effects, though specific LD₅₀ values in *G. mellonella* are not reported in the searched literature [1] [2] [3].

Activity Profile	Reported IC ₅₀ / EC ₅₀ Values	Experimental Context / Notes
Antifungal Activity	IC ₅₀ = 44 nM against <i>Candida albicans</i> CaPkc1 kinase [2]	Molecular target; explains antifungal effect [2].
	EC ₅₀ = 3.8 µg/mL against <i>Colletotrichum gloeosporioides</i> [3]	Antifungal activity against plant pathogen [3].
	EC ₅₀ = 7.0 µg/mL against <i>Colletotrichum scovillei</i> [3]	Antifungal activity against plant pathogen [3].
Anticancer Activity	"Low micromolar anticancer potency" towards MV4-11 (AML) cell line [1]	Cellular assay; expressed high endogenous Pim-1/2 kinases [1].

Activity Profile	Reported IC ₅₀ / EC ₅₀ Values	Experimental Context / Notes
Kinase Inhibition	Potent inhibitor of Pim-1/2 kinases and CLK1 [1]	"Lead compound 44" derived from cercosporamide [1].
	Inhibitor of Mnk1/2, Jak3, GSK3 β , ALK4 [1]	Additional kinase targets reported [1].
In Vivo Testing	"Galleria mellonella larvae testing for acute toxicity" [1]	Protocol performed, but specific quantitative results not provided [1].

The *Galleria mellonella* Toxicity Model Protocol

The *G. mellonella* larva is a well-established in vivo model for preclinical toxicity and efficacy testing. Its immune system shares functional similarities with the innate immune system of mammals, and toxicity data from this model often shows a good correlation with data from rodents [4] [5] [6]. The standard workflow for acute toxicity testing is as follows:



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Key Experimental Details:

- **Larval Selection and Housing:** Larvae are selected in the final instar stage (typically 180-300 mg), with a creamy-white color and no prior melanization. They are housed in the dark at 37°C and often starved for 24 hours before the experiment to standardize their metabolic state [4] [7] [6].
- **Compound Administration:** The most common and reliable method is **injectable administration (IA)**. A Hamilton syringe (26-30 gauge) is used to inject a precise volume (usually 10 µL) into the hemocoel through the last left proleg. The compound is dissolved in a non-toxic solvent like PBS or

DMSO [4] [6]. **Topical administration (TA)** is less common but explored for dermal permeation and toxicity studies, involving the application of a formulation directly onto the cuticle [7].

- **Endpoint Assessment:** The primary quantitative measure is the **LD₅₀ (median lethal dose)**. Larvae are considered dead when they show no movement in response to touch and have turned completely black [4] [7]. Additional sub-lethal endpoints include:
 - **Hemocyte Count:** A direct measure of the cellular immune response. Hemolymph is extracted and hemocytes are counted using a hemocytometer [7] [8].
 - **Melanization Score:** A semi-quantitative measure (e.g., on a scale of 0 to 4) of the humoral immune response, where darkening of the cuticle indicates immune activation or toxicity [7].

Research Implications and Future Directions

For researchers, the key takeaways are:

- **Model Validation:** *G. mellonella* is a validated model for in vivo toxicity that can bridge the gap between in vitro assays and mammalian studies, supporting the 3Rs principles (Replacement, Reduction, Refinement) [5] [9] [8].
- **Cercosporamide Potential:** **Cercosporamide** is a promising multi-kinase inhibitor. The described protocols provide a clear roadmap for generating the missing comparative toxicity data in *G. mellonella*.
- **Focus for Future Work:** Future studies should aim to establish the specific LD₅₀ of **cercosporamide** in *G. mellonella* and correlate it with its antitumor efficacy doses to determine a therapeutic index.

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